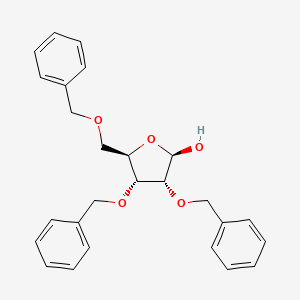

2,3,5-Tri-O-benzyl-b-D-ribofuranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUAXSCBJPECG-VEYUFSJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H]([C@@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724580 | |

| Record name | 2,3,5-Tri-O-benzyl-beta-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89361-52-4 | |

| Record name | 2,3,5-Tri-O-benzyl-beta-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Significance As a Versatile Synthetic Intermediate

The academic importance of 2,3,5-Tri-O-benzyl-β-D-ribofuranose lies in its role as a versatile precursor for the synthesis of various complex molecules, most notably nucleoside analogues. The benzyl (B1604629) groups at the 2, 3, and 5 positions serve as robust protecting groups, allowing for selective modifications at other positions of the ribofuranose ring. This strategic protection is essential for controlling the regioselectivity and stereoselectivity of subsequent reactions.

Research has extensively demonstrated the utility of this compound. For instance, it is a key starting material in the synthesis of C-nucleosides, where the nucleobase is attached to the ribose moiety via a carbon-carbon bond instead of the typical carbon-nitrogen bond. rsc.orgrsc.orgnih.gov These C-nucleoside analogues are of significant interest due to their potential as antiviral and anticancer agents. The synthesis of pyrazole-based C-nucleosides, such as 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole, has been successfully achieved using this protected ribofuranose. rsc.org

Furthermore, 2,3,5-Tri-O-benzyl-β-D-ribofuranose is instrumental in the preparation of modified nucleosides for the construction of synthetic oligonucleotides and for studying the structure-activity relationships of various enzymes. Its application extends to the synthesis of formycin analogs, a class of C-nucleoside antibiotics. nih.gov The controlled deprotection of the benzyl groups allows for the introduction of various functionalities, making it an indispensable tool for medicinal chemists and researchers in the field of glycoscience. nih.gov

Historical Context of Protected Ribofuranose Chemistry in Organic Synthesis

Established Preparative Routes for 2,3,5-Tri-O-benzyl-β-D-ribofuranose

The preparation of 2,3,5-Tri-O-benzyl-D-ribofuranose typically involves the protection of the hydroxyl groups of D-ribose with benzyl groups. This can be achieved through various methods, with a key challenge being the control of regioselectivity to ensure the desired substitution pattern.

Regioselective Benzylation of D-Ribofuranose Derivatives

The regioselective benzylation of D-ribofuranose derivatives is a foundational strategy for obtaining compounds like 2,3,5-Tri-O-benzyl-D-ribofuranose. The differential reactivity of the hydroxyl groups at the C-2, C-3, and C-5 positions of the ribofuranose ring allows for selective protection. Often, the synthesis starts from D-ribose, where the hydroxyl groups are protected in a stepwise manner. For instance, the primary hydroxyl group at C-5 is generally more reactive than the secondary hydroxyls at C-2 and C-3, allowing for its selective benzylation under specific conditions.

One common approach involves the formation of an acetal (B89532), such as an isopropylidene group, to protect the C-2 and C-3 hydroxyls. This allows for the selective benzylation of the remaining C-5 hydroxyl. Subsequent removal of the acetal protecting group followed by benzylation of the C-2 and C-3 hydroxyls yields the desired 2,3,5-tri-O-benzyl derivative. researchgate.netumich.edu Another strategy involves the use of tin-mediated alkylations, where the formation of a stannylene acetal between two adjacent hydroxyl groups can direct the regioselective introduction of a benzyl group.

The choice of base, solvent, and reaction temperature plays a critical role in achieving high regioselectivity. For example, the use of sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) is a common condition for benzylation.

Optimizations of Reaction Conditions and Yields

Significant research has focused on optimizing the reaction conditions to improve the yields and purity of 2,3,5-Tri-O-benzyl-D-ribofuranose. These optimizations often involve fine-tuning the stoichiometry of reagents, reaction times, and purification methods. For instance, in the synthesis of related methyl 3,5-di-O-arylmethyl-α-D-ribofuranosides, efficient access was achieved with yields ranging from 72-82% from methyl D-ribofuranoside. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield |

| D-Ribonolactone | 1. Isopropylidene protection 2. Benzylation of C-5 OH 3. Deprotection 4. Benzylation of C-2, C-3 OH | 2,3,5-Tri-O-benzyl-D-ribofuranose | - |

| Methyl D-ribofuranoside | Arylmethyl halides, NaH, DMF | Methyl 3,5-di-O-arylmethyl-α-D-ribofuranosides | 72-82% nih.gov |

| 2,3,5-tri-O-benzyl-D-ribofuranose | Grignard reagent of 3-(tetrahydropyran-2-yloxy)propyne | 3-[2,3,5-tri-O-benzyl-β-D-ribofuranosyl]prop-2-yn-1-ol | 52% (overall) rsc.org |

Strategies for Anomeric Control in Ribofuranoside Synthesis

A major challenge in ribofuranoside synthesis is controlling the stereochemistry at the anomeric carbon (C-1), leading to the selective formation of either the α- or β-anomer. The β-anomer is often the desired product in the synthesis of biologically active nucleoside analogues.

Stereoselective Glycosylation Approaches for β-Anomer Formation

The stereoselective synthesis of β-ribofuranosides is a well-explored area of carbohydrate chemistry. mdpi.com The outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the solvent. chemrxiv.org

One common strategy to favor the formation of the β-anomer is through neighboring group participation. If a participating group, such as an acetyl or benzoyl group, is present at the C-2 position of the glycosyl donor, it can form a cyclic intermediate that blocks the α-face of the molecule. This directs the incoming nucleophile (glycosyl acceptor) to attack from the β-face, resulting in the formation of the 1,2-trans-glycoside, which in the case of ribose, is the β-anomer.

However, in the synthesis of 2,3,5-Tri-O-benzyl-β-D-ribofuranose, the C-2 hydroxyl is protected with a non-participating benzyl group. In such cases, other strategies are employed. The "anomeric effect" generally favors the formation of the α-anomer. wikipedia.org To overcome this, specific reaction conditions and catalysts are used. For example, the use of certain Lewis acids as promoters can influence the stereochemical outcome. nih.gov The choice of solvent can also be critical; for instance, acetonitrile (B52724) is known to promote the formation of β-glycosides in some cases. chemrxiv.org

Recent advances have focused on the use of specific catalysts to achieve high β-selectivity. For example, bis-thiourea catalysts have been shown to be effective in promoting stereoselective glycosylation reactions. nih.gov

| Glycosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Major Anomer |

| Glycosyl diphenyl phosphate | Primary and secondary alcohols | Bis-thiourea catalyst | - | β nih.gov |

| α-Trichloroacetimidate donor | Reactive carbohydrate or phenol (B47542) acceptors | H3Pypy catalyst | - | β nih.gov |

| Glycosyl bromide | (-)-Menthol | Silver silicate | Dichloromethane | β nih.gov |

Anomeric Exchange Reactions and Their Stereochemical Outcomes

Anomeric exchange reactions provide a method to convert an existing anomer into the other. This can be a useful strategy if the initial glycosylation reaction does not provide the desired stereoisomer in high yield. These reactions typically involve the treatment of a glycoside with an acid catalyst, which can lead to the formation of an oxocarbenium ion intermediate. nih.gov This intermediate can then be attacked by a nucleophile from either the α- or β-face, leading to a mixture of anomers. The final ratio of anomers is often determined by thermodynamic equilibrium.

In some cases, it is possible to drive the equilibrium towards the desired anomer. For example, if one anomer is less soluble and crystallizes out of the reaction mixture, this can shift the equilibrium to favor its formation. The stereochemical outcome of anomeric exchange reactions is highly dependent on the specific substrate and reaction conditions.

Catalytic Transformations in 2,3,5-Tri-O-benzyl-β-D-ribofuranose Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of 2,3,5-Tri-O-benzyl-β-D-ribofuranose and its analogues is no exception. Catalysts are employed to enhance reaction rates, improve yields, and control stereoselectivity.

In the context of benzylation, phase-transfer catalysts can be used to facilitate the reaction between the water-soluble D-ribose and the organic-soluble benzyl halide. Lewis acids are commonly used as promoters in glycosylation reactions to activate the glycosyl donor. nih.gov For instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a powerful Lewis acid promoter frequently used in glycosylation.

Furthermore, enzymatic or biocatalytic methods are gaining traction for their high selectivity. For example, lipases have been used for the regioselective deacetylation of peracetylated O-aryl α,β-D-ribofuranosides, enabling the separation of anomers. nih.gov While not directly a synthesis of the title compound, this demonstrates the potential of catalytic methods in manipulating protected ribofuranose derivatives.

The development of novel catalytic systems continues to be an active area of research, with the goal of achieving more efficient and stereoselective syntheses of complex carbohydrates like 2,3,5-Tri-O-benzyl-β-D-ribofuranose.

Lewis Acid-Mediated Synthetic Pathways

Lewis acid-promoted glycosylation represents a classical and widely employed strategy for the synthesis of ribofuranosides. This method typically involves the activation of a glycosyl donor, which possesses a suitable leaving group at the anomeric center, by a Lewis acid. The resulting electrophilic species, often an oxocarbenium ion intermediate, is then attacked by a nucleophile (the glycosyl acceptor) to form the desired glycosidic bond.

Table 1: Examples of Lewis Acid-Mediated Glycosylation

Modern Organocatalytic and Transition Metal-Catalyzed Methods

In the quest for milder, more efficient, and environmentally benign synthetic routes, organocatalytic and transition metal-catalyzed glycosylations have emerged as powerful alternatives to traditional methods. nih.gov These approaches often provide enhanced stereocontrol and functional group tolerance. rsc.org

Organocatalysis in glycosylation can involve the use of small organic molecules, such as heteroaromatic compounds, to activate glycosyl donors. nih.gov These catalysts can function by intercepting reactive intermediates, thereby suppressing hydrolysis and facilitating the desired glycosylation reaction under mild conditions. nih.gov

Transition metal catalysis offers a distinct mechanism for glycosidic bond formation. nih.govrsc.org Metals like gold, nickel, or copper can activate glycosyl donors through different pathways, including π-acid activation of alkyne-containing donors or oxidative addition to anomeric halides. These methods are valued for their efficiency, often requiring only substoichiometric amounts of the metal catalyst and proceeding under neutral conditions at room temperature. nih.gov This reduces waste and allows for the synthesis of complex glycosides that may be sensitive to harsh Lewis acidic conditions. nih.govrsc.org

Table 2: Comparison of Modern Catalytic Methods

Biocatalytic Approaches to Ribofuranose Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled specificity and efficiency for the synthesis and modification of carbohydrates and their derivatives. nih.gov Enzymes operate under mild conditions (neutral pH, aqueous media, room temperature), which circumvents the need for extensive protecting group strategies often required in traditional chemical synthesis. ncert.nic.in

Enzymatic Protection and Deprotection Strategies

The selective protection and deprotection of hydroxyl groups are fundamental steps in carbohydrate chemistry. Lipases are a class of enzymes that have proven to be particularly effective for the regioselective acylation and deacylation of sugar derivatives. nih.govnih.gov This enzymatic approach provides access to specific isomers that are challenging to obtain through conventional chemical methods.

For example, Candida antarctica lipase (B570770) B (CaLB) is a widely used biocatalyst that can selectively acylate or deacylate nucleosides. nih.govresearchgate.net Studies have shown that CaLB-catalyzed alcoholysis of peracylated ribonucleosides, such as 2',3',5'-tri-O-acyluridine, can proceed with high regioselectivity to yield the corresponding 2',3'-di-O-acylribonucleosides. researchgate.net This selectivity is often difficult to achieve with chemical hydrolysis, which tends to be non-selective. The choice of enzyme can dictate the site of acylation; while one lipase might favor acylation at the 3'-OH position, another might selectively target the 4'-OH group. nih.gov

Table 3: Enzymatic Acylation and Deacylation of Ribonucleoside Derivatives

Application of Biocatalysts in Glycosidic Bond Formation

The formation of the N-glycosidic bond is a critical step in the synthesis of nucleosides. wikipedia.orglibretexts.org Biocatalysts, particularly nucleoside phosphorylases and glycosyltransferases, play a central role in these transformations in nature and have been harnessed for synthetic applications. nih.govnih.gov

Nucleoside phosphorylases (NPs) catalyze the reversible phosphorolysis of the N-glycosidic bond in nucleosides, yielding a heterocyclic base and α-D-ribose-1-phosphate. nih.gov This reversibility can be exploited for the synthesis of new nucleoside analogues. By using an excess of a desired base, the equilibrium can be shifted towards the synthesis of a new nucleoside from a readily available starting nucleoside. This process, known as transglycosylation, is a powerful tool for generating diverse nucleoside libraries. nih.gov

Glycosyltransferases are enzymes that transfer sugar moieties from an activated donor substrate (often a sugar nucleotide) to an acceptor molecule. nih.gov They are responsible for the synthesis of most glycosidic linkages in nature and exhibit high regio- and stereoselectivity. nih.gov For example, ADP-ribosyltransferases (ARTs) catalyze the transfer of single or multiple ADP-ribose moieties from NAD⁺ to substrates, forming N-glycosidic bonds with amino acid side chains in proteins. nih.govwikipedia.org While their natural role is in post-translational modification, the principles of their catalytic action inform the development of biocatalytic systems for glycosidic bond synthesis.

Table 4: Biocatalysts in Glycosidic Bond Formation

Compound Index

Table 5: List of Mentioned Compounds

Chemical Transformations and Functionalization of 2,3,5 Tri O Benzyl β D Ribofuranose

Anomeric Functionalization for Glycosyl Donor Activation

The anomeric center (C1) of 2,3,5-Tri-O-benzyl-β-D-ribofuranose is the primary site for modifications aimed at creating effective glycosyl donors. These donors are crucial for the formation of glycosidic bonds, a fundamental linkage in the synthesis of oligosaccharides, nucleosides, and other glycoconjugates.

Introduction of Leaving Groups at the Anomeric Center (e.g., Acetate (B1210297), Halides)

To activate the anomeric center for glycosylation, the hydroxyl group is typically converted into a good leaving group. Common examples include acetates and halides. The introduction of an acetate group at the anomeric position can be achieved through various methods. While direct acetylation of 2,3,5-Tri-O-benzyl-β-D-ribofuranose is a plausible route, a more common strategy involves the use of a related precursor, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, which highlights the utility of anomeric acetates as glycosyl donors. google.comsigmaaldrich.comwikipedia.org The benzoyl groups in this analogue serve a similar protective function as the benzyl (B1604629) groups.

Glycosyl halides, particularly bromides, are highly reactive glycosyl donors. The synthesis of 2,3,5-Tri-O-benzyl-D-ribofuranosyl bromide can be accomplished by treating the parent ribofuranose with a brominating agent. acs.org These bromides are valuable intermediates in the synthesis of various nucleoside analogues. acs.org

Table 1: Synthesis of Anomeric Leaving Groups

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| D-Ribose | 1. Acetal (B89532) formation, 2. Acetylation, 3. Acetolysis | 1,2,3,5-tetra-O-acetyl-L-ribofuranose | google.com |

Synthesis of C1-Modified Ribofuranose Scaffolds (e.g., Ethynyl (B1212043), Azido)

Modification of the anomeric carbon to introduce functionalities other than leaving groups expands the synthetic utility of 2,3,5-Tri-O-benzyl-β-D-ribofuranose for creating C-nucleosides and other analogues.

The synthesis of (2,3,5-tri-O-benzyl-β-D-ribofuranosyl)ethyne can be achieved through the reaction of 2,3,5-tri-O-benzyl-D-ribofuranosyl chloride with ethynylmagnesium bromide. rsc.org This reaction produces a mixture of α and β anomers. rsc.org An alternative approach involves the reaction of 2,3,5-tri-O-benzyl-D-ribofuranose with ethynylmagnesium bromide, which, after treatment with toluene-p-sulphonyl chloride in pyridine, yields the desired ethynyl derivative. rsc.org

The ethynyl group can be further functionalized. For instance, the β-anomer of (2,3,5-tri-O-benzyl-D-ribofuranosyl)ethyne can be converted into 1,2,3-triazole derivatives through a reaction with benzyl azide (B81097), demonstrating a pathway to azido-modified scaffolds. rsc.org

Table 2: Synthesis of C1-Modified Scaffolds

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 2,3,5-Tri-O-benzyl-D-ribofuranosyl chloride | Ethynylmagnesium bromide | (2,3,5-tri-O-benzyl-α/β-D-ribofuranosyl)ethyne | rsc.org |

Modifications of the Ribofuranose Ring and Side Chains

Beyond the anomeric center, the ribofuranose ring and its side chain offer opportunities for structural diversification, leading to novel analogues with unique properties.

Synthesis of 4-Thiofuranoside Analogues

The replacement of the ring oxygen with sulfur results in 4-thiofuranoside analogues, which are of interest for their potential biological activities. While direct synthesis from 2,3,5-Tri-O-benzyl-β-D-ribofuranose is not extensively documented, the general approach to such analogues involves the synthesis of a protected 4-thio-D-ribofuranose intermediate, which is then used in glycosylation reactions. For example, 1,2,3,5-tetra-O-acetyl-4-thio-D-ribofuranose can be coupled with nucleobases to create 4'-thio nucleosides.

Stereoselective C-Branched Ribofuranose Derivatives

The introduction of carbon branches onto the ribofuranose ring can significantly alter the conformation and biological activity of the resulting molecules. Stereoselective synthesis of C-branched derivatives can be achieved by reacting 2,3,5-Tri-O-benzyl-D-ribofuranose with organometallic reagents. For example, reaction with ethynylmagnesium bromide leads to the formation of C-branched hept-1-ynitols. rsc.org Similarly, reaction with the Grignard reagent of 3-(tetrahydropyran-2-yloxy)propyne, followed by ring closure, yields a C-branched propanol (B110389) derivative. rsc.orgnih.gov The stereoselectivity of these additions is influenced by the existing stereocenters on the ribofuranose ring.

Table 3: Synthesis of C-Branched Derivatives

| Starting Material | Reagent | Product | Reference(s) |

|---|---|---|---|

| 2,3,5-Tri-O-benzyl-D-ribofuranose | Ethynylmagnesium bromide | 4,5,7-tri-O-benzyl-1,2-dideoxy-D-altro- and D-allo-hept-1-ynitol | rsc.org |

Selective Oxidation and Reduction at Hydroxyl Positions

The hydroxyl group at the anomeric center of 2,3,5-Tri-O-benzyl-β-D-ribofuranose can be selectively oxidized to a lactone. Furthermore, the hydroxymethyl group of C-branched derivatives, such as 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)prop-2-yn-1-ol, can be carefully oxidized to the corresponding aldehyde or further to a carboxylic acid using reagents like chromic oxide (Jones reagent). rsc.org These transformations provide access to a range of functionalized ribofuranose derivatives. While specific examples of selective reduction of the parent compound are less common due to the protecting groups, standard reduction methods can be applied to oxidized derivatives to regenerate hydroxyl functionalities. The choice of reducing agent would depend on the nature of the functional group to be reduced.

Table 4: Oxidation of a C-Branched Derivative

| Starting Material | Reagent | Product | Reference |

|---|

Orthogonal Protecting Group Strategies in 2,3,5-Tri-O-benzyl-β-D-ribofuranose Chemistry

Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one type of protecting group in the presence of others, which remain unaffected. mpg.deorganic-chemistry.org This is achieved by employing groups that are cleaved under different, non-interfering reaction conditions. For a molecule like 2,3,5-Tri-O-benzyl-β-D-ribofuranose, where all protecting groups are of the same class (benzyl ethers), achieving orthogonality requires nuanced approaches. This can involve introducing electronically distinct substituted benzyl ethers or employing reagents that can differentiate between the primary (at C-5) and secondary (at C-2 and C-3) benzyl ethers.

While all three hydroxyl groups in 2,3,5-Tri-O-benzyl-β-D-ribofuranose are protected as benzyl ethers, their chemical environments are not identical. The C-5 position features a primary benzyl ether, while the C-2 and C-3 positions have secondary benzyl ethers. This inherent difference, along with the stereochemical arrangement of the secondary ethers, can be exploited for selective deprotection using specific reagents and conditions.

Lewis Acid-Mediated Deprotection: Lewis acids are known to facilitate the cleavage of benzyl ethers. The reaction's regioselectivity can be highly dependent on the stereochemical orientation of the ether groups. Research on per-benzylated C-glycosyl compounds using boron trichloride (B1173362) (BCl₃) has demonstrated that 1,2- or 1,3-cis oriented secondary benzyl ethers can be selectively deprotected. nih.gov For instance, in C-glucopyranosyl derivatives, the reactivity order towards BCl₃ was found to be C-4 ≥ C-2 > C-6 > C-3. nih.gov By carefully controlling reaction conditions, such as temperature and stoichiometry of the Lewis acid, it is possible to achieve preparatively useful yields for the debenzylation at specific secondary positions. nih.gov This principle suggests that selective deprotection of the C-2 or C-3 benzyl ether in 2,3,5-Tri-O-benzyl-β-D-ribofuranose could be achievable. A study on the cleavage of benzyl ethers with a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) highlighted its utility for mild debenzylation while tolerating a wide array of other functional groups. organic-chemistry.org

Oxidative Deprotection: Oxidative methods offer another avenue for benzyl ether cleavage. While standard benzyl ethers are relatively robust, substituted variants like the p-methoxybenzyl (PMB) ether are significantly more susceptible to oxidative cleavage by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netnih.gov More recently, visible-light-mediated photocatalysis with DDQ has emerged as a mild and selective method for cleaving standard benzyl ethers, rendering them useful as temporary, rather than permanent, protecting groups. nih.gov This technique demonstrates high functional group tolerance, capable of cleaving benzyl ethers in the presence of sensitive groups like azides, alkenes, and alkynes. nih.gov

Table 1: Reagents for Selective Deprotection of Benzyl Ethers

| Reagent/System | Type of Selectivity | Conditions | Tolerated Groups | Reference |

|---|---|---|---|---|

| Boron Trichloride (BCl₃) | Stereochemical (cis-oriented ethers) | Low temperature, controlled stoichiometry | Varies | nih.gov |

| BCl₃·SMe₂ | Primary/Secondary Benzyl Ethers | Mild conditions | Silyl (B83357) ethers, esters, alkenes, alkynes | organic-chemistry.org |

| DDQ (stoichiometric) | p-Methoxybenzyl (PMB) over Benzyl (Bn) | Oxidative | Benzyl ethers, silyl ethers, acyl groups | researchgate.net |

| DDQ / Visible Light | Benzyl Ethers | Photocatalytic, room temperature | Azides, alkenes, alkynes | nih.gov |

The true power of orthogonal strategies lies in the ability to sequentially remove protecting groups to allow for the differential functionalization of a molecule. In the context of ribofuranose chemistry, this allows for the stepwise introduction of different moieties at the C-2, C-3, and C-5 positions, which is crucial for the synthesis of complex nucleoside analogues and oligosaccharides.

Employing Different Ether Protecting Groups: A common strategy involves protecting the different hydroxyl groups with ethers that have distinct cleavage conditions. An excellent example is the use of allyl ethers in combination with benzyl ethers. In one synthetic route starting from D-ribose, the C-5 hydroxyl was protected as a benzyl ether, while the C-2 and C-3 hydroxyls were protected as allyl ethers. nih.gov The allyl groups can be selectively removed, typically using a palladium or rhodium catalyst, without affecting the C-5 benzyl ether. This unmasks the C-2 and C-3 hydroxyls for further modification, while the C-5 position remains protected. nih.gov

Utilizing Substituted Benzyl Ethers: An alternative approach involves using benzyl ethers with different electronic properties. A well-established orthogonal pair is the standard benzyl (Bn) ether and the p-methoxybenzyl (PMB) ether. The electron-donating methoxy (B1213986) group makes the PMB ether much more labile to oxidative cleavage (e.g., with DDQ) than the Bn ether. researchgate.net Conversely, recent studies have developed reductive conditions that selectively cleave Bn ethers in the presence of PMB ethers. researchgate.net This dual orthogonality provides exceptional flexibility. For example, one could envision a 2,3-di-O-benzyl-5-O-p-methoxybenzyl-β-D-ribofuranose derivative. Treatment with DDQ would selectively deprotect the C-5 position for functionalization. Subsequent reductive cleavage could then remove the C-2 and C-3 benzyl groups.

Table 2: Orthogonal Protecting Group Strategies for Ribofuranose Derivatives

| C-2/C-3 Protection | C-5 Protection | Deprotection Sequence | Functionalization Potential | Reference |

|---|

These strategies underscore the chemical versatility of protected ribofuranose scaffolds. By choosing the appropriate combination of protecting groups, chemists can orchestrate complex synthetic sequences, leading to a diverse array of functionalized ribose derivatives for various applications in medicinal chemistry and chemical biology.

Applications of 2,3,5 Tri O Benzyl β D Ribofuranose in the Synthesis of Complex Biomolecules

Precursor in Nucleoside and Nucleotide Synthesis

2,3,5-Tri-O-benzyl-D-ribofuranose is a key starting material in the synthesis of various nucleosides and nucleotides. Its protected hydroxyl groups at the 2', 3', and 5' positions allow for selective modifications at the anomeric carbon (C1'), which is essential for the formation of the glycosidic bond with a diverse range of nucleobases.

The synthesis of purine (B94841) nucleosides often involves the coupling of a protected ribose derivative with a purine base. 2,3,5-Tri-O-benzyl-D-ribofuranose can be converted into a more reactive species, such as a ribofuranosyl halide or acetate (B1210297), which then undergoes a condensation reaction with a silylated purine base. For instance, a common approach involves the Vorbrüggen glycosylation, where a Lewis acid like SnCl₄ or TMSOTf catalyzes the coupling of the protected ribose with a silylated purine. This method provides good yields and stereoselectivity for the desired β-anomer, which is the naturally occurring configuration in nucleosides. The benzyl (B1604629) protecting groups are typically removed in the final steps of the synthesis via catalytic hydrogenation to yield the target purine nucleoside.

The synthesis of pyrimidine (B1678525) nucleoside analogues also extensively utilizes protected ribose derivatives. Similar to purine nucleoside synthesis, 2,3,5-Tri-O-benzyl-β-D-ribofuranose can be activated at the anomeric position and coupled with a pyrimidine base. The benzyl groups protect the hydroxyl functions during the coupling reaction and subsequent modifications of the pyrimidine ring.

Research has demonstrated the synthesis of 1,2,3-triazolo-nucleoside analogues through "click reactions" involving azide (B81097) derivatives of D-ribofuranose and 2-propargylamino pyrimidines. nih.gov In other work, nucleoside analogues with 1,2,3-triazol-4-yl-β-d-ribofuranosyl fragments attached to pyrimidine moieties have been synthesized and evaluated for antiviral activity. mdpi.com These syntheses often start from protected ribose derivatives to ensure the correct stereochemistry and allow for the desired modifications.

| Starting Material | Reagent(s) | Product | Application |

| D-ribofuranose azide derivative | 2-propargylamino pyrimidines | 1,2,3-triazolo-nucleoside analogues | Antiviral research |

| 2,3,5-tri-O-acetyl-β-d-ribofuranosylazide | Alkinyl pyrimidines | 1,2,3-triazolyl nucleoside analogues | Antiviral research |

While direct incorporation into solid-phase oligonucleotide synthesis typically requires a 5'-O-dimethoxytrityl (DMT) group for automated synthesis, the principles of protecting group strategy are fundamental. The synthesis of the individual nucleoside phosphoramidite (B1245037) building blocks often starts from protected ribose derivatives like 2,3,5-Tri-O-benzyl-β-D-ribofuranose. After the formation of the nucleoside, the benzyl groups are replaced with protecting groups compatible with the cycles of oligonucleotide synthesis.

The versatility of 2,3,5-Tri-O-benzyl-β-D-ribofuranose extends to the synthesis of nucleosides containing non-canonical or modified bases. These nucleosides are crucial tools in molecular biology for studying DNA and RNA structure and function, as probes for protein-nucleic acid interactions, and as potential therapeutic agents.

For example, it has been used in the synthesis of C-nucleosides, where the base is attached to the ribose via a C-C bond instead of a C-N bond. rsc.orgnih.govrsc.org One approach involves reacting 2,3,5-tri-O-benzyl-D-ribofuranose with a Grignard reagent derived from a protected propargyl alcohol, followed by cyclization to form a pyrazole-based C-nucleoside. rsc.orgnih.gov This compound can be further modified, for instance, by nitration. rsc.org Another example is the synthesis of formycin analogs, where a pyrazolecarbonitrile derivative of the protected ribose is a key intermediate. nih.gov

| Precursor | Reaction | Product |

| 2,3,5-tri-O-benzyl-D-ribofuranose | Reaction with Grignard reagent and cyclization | 3(5)-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole |

| 2,3,5-tri-O-benzyl-1-O-p-nitrophenyl-D-ribofuranose | Multi-step synthesis | 4-amino-3-(2,3,5-tri-O-benzyl-beta-D-ribofuranosyl)-5-pyrazole-carbonitrile |

Building Block in Glycoconjugate and Glycoside Synthesis

The application of 2,3,5-Tri-O-benzyl-β-D-ribofuranose is not limited to nucleoside chemistry. Its structure makes it an excellent building block for the synthesis of more complex carbohydrate structures and glycoconjugates, which are molecules where a carbohydrate is linked to another chemical species.

Chemical glycosylation is the process of forming a glycosidic bond between a glycosyl donor (an activated carbohydrate) and a glycosyl acceptor (a molecule with a free hydroxyl group). 2,3,5-Tri-O-benzyl-D-ribofuranose can be converted into a glycosyl donor, for example, by activating the anomeric hydroxyl group as a trichloroacetimidate (B1259523) or a halide. This activated donor can then be reacted with a suitable glycosyl acceptor, which could be another monosaccharide, an amino acid, a lipid, or a protein. The benzyl protecting groups ensure that only the anomeric position reacts, allowing for the controlled and regioselective synthesis of complex oligosaccharides and glycoconjugates. This compound is described as a carbohydrate that can be synthesized and used in O-glycosylation. biosynth.com

Synthesis of Biologically Relevant Glycosylated Compounds

2,3,5-Tri-O-benzyl-D-ribofuranose serves as a key intermediate for producing glycosylated compounds and glycoconjugates. biosynth.com The protected nature of this ribofuranose derivative allows for precise chemical modifications, leading to molecules with significant biological activities. For example, derivatives of 2,3,5-Tri-O-benzyl-D-ribose have been shown to be effective inhibitors of Botrytis cinerea chitin (B13524) synthase (CHS), an essential enzyme for fungal cell wall synthesis, with an IC50 value of 1.8 µM. This inhibitory action contributes to its antifungal properties. rsc.org

Furthermore, this compound is utilized in the synthesis of glycoconjugates that exhibit antiviral properties by inhibiting the enzyme ribonucleotide reductase (RNR). biosynth.com The ability to construct these complex glycosylated molecules stems from the stability of the benzyl ethers, which protect the hydroxyl groups at the 2, 3, and 5 positions while allowing for reactions at the anomeric carbon (C1). This controlled reactivity is fundamental to building the glycosidic bonds that are characteristic of these bioactive compounds.

Utility in C-Nucleoside and Acyclic Nucleoside Analog Synthesis

The unique structure of 2,3,5-Tri-O-benzyl-β-D-ribofuranose makes it an exceptional precursor for the synthesis of C-nucleosides, a class of compounds where the nucleobase is attached to the ribose sugar via a carbon-carbon bond instead of the typical nitrogen-carbon bond found in natural nucleosides.

The synthesis of C-nucleosides from 2,3,5-Tri-O-benzyl-D-ribofuranose is a testament to its utility in forming robust carbon-carbon glycosidic bonds. This stability makes the resulting C-nucleosides resistant to enzymatic cleavage, a desirable trait for therapeutic agents. Researchers have developed various strategies to create these C-C bonds. One common approach involves converting the parent ribofuranose into an acetylenic derivative, such as 2,3,5-tri-O-benzyl-D-ribofuranosylethyne. rsc.org This ethynyl (B1212043) group then serves as a handle for cyclization reactions with various precursors to form heterocyclic systems directly attached to the ribose ring.

For example, a Grignard reagent of a protected propyne (B1212725) can react with 2,3,5-tri-O-benzyl-D-ribofuranose, which, after subsequent chemical transformations, yields a C-glycoside. nih.gov This method provides a reliable route to these stable analogues, which are often investigated for their potential as antiviral or anticancer drugs.

The versatility of 2,3,5-Tri-O-benzyl-β-D-ribofuranose is highlighted in its application for synthesizing specific classes of C-nucleosides, including those with pyrazole (B372694) and triazole rings. These heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities.

Research has demonstrated a new synthesis of 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole. nih.gov This was achieved by first preparing a prop-2-yn-1-ol derivative from the starting ribofuranose. nih.govnih.gov Careful oxidation of this alcohol to the corresponding aldehyde, followed by reaction with hydrazine, successfully yielded the target pyrazole C-nucleoside in good yield. nih.gov

Similarly, the synthesis of 1,2,3-triazole derivatives has been accomplished starting from 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne. rsc.org The reaction of this acetylenic intermediate with an azide, such as benzyl azide, through a cycloaddition reaction, provides a direct route to the desired triazole C-nucleosides. rsc.org

The following table summarizes key synthetic steps for these C-nucleosides:

| Target Nucleoside | Precursor from 2,3,5-Tri-O-benzyl-β-D-ribofuranose | Key Reagents | Yield |

| 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)pyrazole | 3-(2,3,5-tri-O-benzyl-β-D-ribofuranosyl)prop-2-ynal | Hydrazine | 72% |

| 1,2,3-Triazole C-nucleoside derivative | 2,3,5-tri-O-benzyl-β-D-ribofuranosylethyne | Benzyl azide | Not specified |

Role in Developing Molecular Probes and Chemical Tools

Beyond its use in synthesizing potential therapeutics, 2,3,5-Tri-O-benzyl-β-D-ribofuranose is a valuable building block for creating sophisticated molecular probes and chemical tools to investigate biological systems.

While direct fluorescent labeling of 2,3,5-Tri-O-benzyl-β-D-ribofuranose is not extensively reported, its role as a precursor in the multi-step synthesis of labeled biomolecules is documented. For instance, it has been used in the synthesis of a modified nucleoside triphosphate containing an azide group. This was achieved by first converting 2,3,5-tri-O-benzyl-D-ribofuranose into 2,3,5-tri-O-benzyl-D-ribofuranosyl chloride. This chloro-derivative was then coupled with an iodopyrrole aldehyde, followed by several steps to introduce an azide-functionalized side chain and convert the nucleoside to its triphosphate form. This azide-bearing nucleoside triphosphate can then be incorporated into RNA, and subsequently labeled with a fluorescent probe via copper-free click chemistry. This demonstrates the utility of the parent compound as a foundational scaffold for constructing complex, functionalized molecular tools for applications like site-specific labeling of large RNA molecules.

2,3,5-Tri-O-benzyl-β-D-ribofuranose is a crucial intermediate for the synthesis of a wide variety of nucleoside analogues, a process that is central to combinatorial chemistry and the generation of large compound libraries for drug discovery. rsc.orgnih.gov The ability to use this single, protected precursor to generate diverse heterocyclic systems (like pyrazoles and triazoles) attached to the ribose moiety makes it an ideal scaffold for combinatorial approaches. rsc.orgnih.govnih.gov

While its direct application in the assembly of DNA-encoded libraries (DELs) is not explicitly detailed in the available literature, its function as a versatile building block for creating modified nucleosides is highly relevant. The synthesis of DELs relies on a toolkit of diverse and reactive chemical building blocks that can be attached to a DNA tag. The capacity to generate a multitude of C-nucleoside analogues from 2,3,5-Tri-O-benzyl-β-D-ribofuranose positions it as a valuable type of precursor for producing the unique chemical entities required for such advanced screening technologies. rsc.org

Conformational Analysis and Theoretical Studies of 2,3,5 Tri O Benzyl β D Ribofuranose Systems

Elucidation of Ribofuranose Ring Conformations in Protected Derivatives

The conformation of the ribofuranose ring in protected derivatives is often elucidated using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical calculations. nih.gov The five-membered furanose ring is not planar and exists in a state of dynamic equilibrium between various "puckered" or "envelope" (E) and "twist" (T) conformations. These conformations are characterized by which atoms are out of the plane defined by the other atoms in the ring.

For β-D-ribofuranosides, the two principal conformations are the North (N) and South (S) types, which correspond to C3'-endo and C2'-endo puckers, respectively. The conformational preference is influenced by several factors, including the nature of the substituent at the anomeric carbon (the aglycone), the presence of protecting groups, and solvent effects.

In the case of 2,3,5-Tri-O-benzyl-β-D-ribofuranose, the bulky benzyl (B1604629) groups at the C2, C3, and C5 positions play a crucial role in dictating the ring's pucker. While specific detailed conformational analysis data for this exact compound is not extensively published in readily available literature, general principles for protected ribofuranosides can be applied. The steric hindrance introduced by the benzyl groups is expected to influence the equilibrium between the N and S conformers.

| Parameter | Description | Typical Values/Observations |

| Ring Pucker | Describes the out-of-plane deviation of atoms in the furanose ring. | Primarily C2'-endo (South) or C3'-endo (North) conformations. |

| Pseudorotation Phase Angle (P) | A continuous variable describing the conformation of the furanose ring. | N-type conformers have P values around 0-36°, while S-type have P values around 144-180°. |

| Coupling Constants (³JH,H) | Vicinal proton-proton coupling constants measured by ¹H NMR, which are dependent on the dihedral angle between the protons. | Karplus equation relates ³JH,H to the dihedral angle, allowing for conformational analysis. |

The presence of bulky O-benzyl groups can restrict the pseudorotational freedom of the furanose ring, often favoring a particular conformation to minimize steric clashes.

Computational Modeling of Stereoselectivity in Glycosylation Reactions

Glycosylation reactions are fundamental to carbohydrate chemistry, and achieving high stereoselectivity (the preferential formation of one stereoisomer over another) is a significant challenge. Computational modeling has emerged as a powerful tool to understand and predict the stereochemical outcomes of these reactions. For a glycosyl donor like 2,3,5-Tri-O-benzyl-β-D-ribofuranose, the goal is typically to control the formation of either the α- or β-glycosidic linkage.

The stereoselectivity of a glycosylation reaction is influenced by the conformation of the glycosyl donor, the nature of the leaving group at the anomeric center, the reactivity of the glycosyl acceptor, and the reaction conditions. youtube.commasterorganicchemistry.com Computational models, often employing Density Functional Theory (DFT), can be used to calculate the energies of various transition states leading to the different stereoisomeric products.

For glycosyl donors derived from 2,3,5-Tri-O-benzyl-D-ribofuranose, the conformation of the oxocarbenium ion intermediate is critical. The benzyl groups can influence the facial selectivity of the incoming nucleophile (the glycosyl acceptor). For instance, the C2-O-benzyl group can exert a "directing" effect, favoring the formation of a specific anomer.

| Factor | Influence on Stereoselectivity | Computational Modeling Approach |

| Glycosyl Donor Conformation | The pre-existing conformation of the ribofuranose ring can influence the trajectory of the incoming acceptor. | Molecular mechanics or DFT can be used to determine the lowest energy conformation of the starting material. |

| Oxocarbenium Ion Intermediate | The geometry and stability of this key intermediate dictate the facial selectivity of the attack. | DFT calculations can map the potential energy surface and identify the lowest energy transition states for α- and β-attack. |

| Protecting Groups | Steric and electronic effects of the benzyl groups can block or favor certain approach trajectories of the acceptor. | The size and orientation of the protecting groups are explicitly included in the computational model. |

| Solvent Effects | The polarity of the solvent can influence the stability of charged intermediates and transition states. | Implicit or explicit solvent models can be incorporated into the calculations. |

By comparing the calculated activation energies for the pathways leading to the α- and β-products, a prediction of the stereochemical outcome can be made. These theoretical studies provide valuable insights that can guide the design of more selective glycosylation reactions.

Structure-Reactivity Relationships in Synthetic Transformations

The chemical structure of 2,3,5-Tri-O-benzyl-β-D-ribofuranose not only governs its conformation but also its reactivity in a variety of synthetic transformations beyond glycosylation. nih.gov The protecting groups, while essential for preventing unwanted side reactions at the hydroxyl groups, also modulate the reactivity of the entire molecule.

The electron-donating nature of the benzyl ethers can influence the reactivity of the furanose ring. For example, in reactions involving the formation of an oxocarbenium ion, the C2-O-benzyl group can stabilize the positive charge through resonance, thereby increasing the rate of reaction.

Furthermore, the steric bulk of the benzyl groups can direct the regioselectivity of reactions at other positions of the sugar. For instance, if the anomeric hydroxyl group is deprotected, its accessibility will be hindered by the adjacent C2-O-benzyl group, which can affect the outcome of subsequent reactions at this position.

| Structural Feature | Effect on Reactivity | Example Transformation |

| C2, C3, C5-O-Benzyl Groups | Provide steric hindrance, directing incoming reagents to less hindered faces of the molecule. | Stereoselective reduction of a ketone at a neighboring position. |

| Electronic Nature of Benzyl Ethers | Can stabilize carbocationic intermediates through resonance. | Formation of glycosyl halides or activation for glycosylation. |

| Anomeric Hydroxyl Group | Its reactivity is modulated by the adjacent C2-O-benzyl group. | Anomerization or derivatization of the anomeric center. |

Understanding these structure-reactivity relationships is crucial for the successful application of 2,3,5-Tri-O-benzyl-β-D-ribofuranose as a building block in the synthesis of complex carbohydrates and nucleoside analogues. nih.gov

Future Prospects and Emerging Research Areas in 2,3,5 Tri O Benzyl β D Ribofuranose Chemistry

Innovations in Green Chemistry and Sustainable Synthetic Routes

The synthesis of complex molecules like 2,3,5-Tri-O-benzyl-β-D-ribofuranose traditionally relies on methods that can be resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles, focusing on minimizing environmental impact while maximizing efficiency.

One of the most promising areas is the use of biocatalysis. Enzymes offer high chemo-, regio-, and stereoselectivity, which is particularly advantageous in carbohydrate chemistry where the numerous hydroxyl groups of similar reactivity present a significant challenge for traditional chemical methods. nih.govnih.gov The application of enzymes, such as glycosyltransferases and glycoside hydrolases, can lead to more precise and reproducible reactions. nih.gov Furthermore, biocatalytic processes often occur under milder reaction conditions, reducing energy consumption and the need for harsh reagents. ox.ac.uk The development of robust enzymes through protein engineering and recombinant DNA technology is expected to lower production costs and improve catalyst stability, making enzymatic routes more economically viable for industrial-scale production. nih.gov

Another key innovation is the application of organocatalysis. This field has emerged as a powerful tool for the synthesis of complex molecules, including carbohydrate derivatives. rsc.org Organocatalysts can be designed to achieve high stereoselectivity in glycosylation reactions, enabling the selective synthesis of α- or β-glycosides. rsc.org This approach avoids the use of toxic heavy metals often employed in traditional catalysis.

Phase-transfer catalysis (PTC) also presents a green and efficient alternative. ijirset.comdalalinstitute.comwikipedia.org PTC facilitates reactions between reactants in different phases (e.g., aqueous and organic), eliminating the need for expensive and often hazardous solvents that can dissolve all components. ijirset.comdalalinstitute.com This technique can lead to faster reactions, higher yields, and fewer byproducts, thereby minimizing waste. ijirset.com The use of water as a solvent in PTC processes further enhances its green credentials. ijirset.comwikipedia.org

Key Advantages of Green Chemistry Approaches:

Advanced Automation and Flow Chemistry in Production

The integration of automation and flow chemistry is set to revolutionize the production of 2,3,5-Tri-O-benzyl-β-D-ribofuranose and its derivatives. Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced reproducibility. These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.

Automated synthesis platforms can significantly accelerate the research and development process by enabling high-throughput screening of reaction conditions and catalysts. This is particularly valuable in optimizing the synthesis of complex carbohydrates, which often requires extensive experimentation. The combination of flow chemistry with real-time monitoring and automated feedback loops will enable the development of highly efficient and robust manufacturing processes for 2,3,5-Tri-O-benzyl-β-D-ribofuranose, making it more readily available for various applications.

Advanced Applications in Chemical Biology and Material Sciences

2,3,5-Tri-O-benzyl-β-D-ribofuranose is a valuable precursor for the synthesis of modified nucleosides and C-nucleosides, which are of great interest in chemical biology and medicinal chemistry. rsc.orgnih.govrsc.org These modified nucleosides can serve as probes to study biological processes or as therapeutic agents themselves. For instance, they can be incorporated into oligonucleotides to enhance their stability or binding affinity to target molecules. The development of new synthetic methodologies for 2,3,5-Tri-O-benzyl-β-D-ribofuranose will facilitate the creation of novel nucleoside analogs with unique biological activities.

In material sciences, the unique structural features of carbohydrates are being increasingly exploited. The benzyl (B1604629) protecting groups on 2,3,5-Tri-O-benzyl-β-D-ribofuranose can be selectively removed, providing access to reactive hydroxyl groups for further functionalization. This allows for the incorporation of the ribofuranose scaffold into polymers and other materials, potentially imparting new properties such as chirality, biocompatibility, or specific recognition capabilities.

Integration with High-Throughput Synthesis Technologies

The demand for diverse libraries of carbohydrate-based compounds for drug discovery and other applications is driving the integration of advanced synthesis technologies. High-throughput synthesis platforms, which allow for the parallel synthesis of a large number of compounds, are becoming increasingly important. The use of 2,3,5-Tri-O-benzyl-β-D-ribofuranose as a key building block in these platforms will enable the rapid generation of libraries of ribofuranose-containing molecules.

This approach, combined with high-throughput screening, will accelerate the discovery of new bioactive compounds and materials. The ability to systematically modify the structure of the ribofuranose core and evaluate the properties of the resulting derivatives will provide valuable structure-activity relationship (SAR) data, guiding the design of next-generation therapeutics and functional materials.

Table of Mentioned Compounds

Q & A

Q. What are the standard synthetic routes for preparing 2,3,5-Tri-O-benzyl-β-D-ribofuranose, and how do protecting group strategies influence yield?

Methodological Answer: The synthesis typically starts with D-ribose or derivatives like D-ribonolactone. Benzyl protection is achieved using benzyl bromide in the presence of a base (e.g., NaH or Ag₂O) under anhydrous conditions. A critical step is selective protection of hydroxyl groups at C2, C3, and C5 while leaving C1 reactive for downstream glycosylation. For example, evidence from glycosylation studies shows that 2,3,5-Tri-O-benzyl-D-ribofuranose can be synthesized via sequential benzylation, with yields depending on reaction time, stoichiometry, and catalyst choice (e.g., Ti-based catalysts improve stereoselectivity) . Competing side reactions, such as over-benzylation or ring-opening, are mitigated by controlled temperature (0–25°C) and inert atmospheres.

Q. How can researchers confirm the regioselectivity and purity of benzyl-protected ribofuranose intermediates?

Methodological Answer: Analytical techniques include:

- NMR Spectroscopy : Distinct anomeric proton signals (δ 5.0–6.0 ppm for β-configuration) and benzyl group aromatic protons (δ 7.2–7.4 ppm). Coupling constants (e.g., JH1-H2 ~3–4 Hz for β-anomers) confirm stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]<sup>+</sup> at m/z 443.18 for C26H28O5Na).

- TLC/HPLC : Mobile phases like hexane:ethyl acetate (3:1) monitor reaction progress and purity .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective glycosylation of 2,3,5-Tri-O-benzyl-β-D-ribofuranose, and how can α/β anomer ratios be controlled?

Methodological Answer: The stereochemical outcome depends on the catalyst and leaving group. For example:

- Ti-Based Catalysts : [Catecholato(2−)-O,O′]oxotitanium with trifluoromethanesulfonic anhydride promotes β-selectivity (>90%) via a concerted SN2-like mechanism, where the nucleophile attacks the anomeric carbon opposite the leaving group .

- LiClO4 Additives : Stabilize oxocarbenium ion intermediates, favoring α-anomer formation through SN1 pathways. Adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile) further modulates selectivity .

- Anomeric Acetates : 1-O-acetyl derivatives undergo Vorbrüggen glycosylation with silylated nucleophiles, yielding β-anomers predominantly due to steric hindrance .

Q. How do competing side reactions (e.g., ring-opening or debenzylation) impact the synthesis of modified nucleosides, and what strategies mitigate these issues?

Methodological Answer:

- Ring-Opening : Acidic conditions or prolonged heating can hydrolyze the furanose ring. Mitigation includes using aprotic solvents (e.g., DMF) and mild acids (e.g., CSA) .

- Debenzylation : Catalytic hydrogenation (Pd/C, H2) may prematurely remove benzyl groups. Alternative protecting groups (e.g., p-methoxybenzyl) or low hydrogen pressure (<5 psi) preserve stability .

- Data Contradictions : Conflicting reports on glycosylation yields (e.g., 18% vs. 45%) arise from nucleophile steric bulk. Bulky pivaloyl-protected amines reduce yields, while acetyl groups improve reactivity .

Q. What are the applications of 2,3,5-Tri-O-benzyl-β-D-ribofuranose in synthesizing fluorinated nucleosides, and how do fluorination methods affect bioactivity?

Methodological Answer: The compound serves as a precursor for fluoromethyl-modified riboses, which enhance metabolic stability in antiviral/anticancer agents. Key steps include:

- DAST Fluorination : Replaces hydroxyl groups with fluorine at C2 or C3, requiring anhydrous conditions (−78°C to 0°C) to avoid decomposition .

- Hydrosilylation : Cp2TiF2-catalyzed reduction of lactones to lactols ensures retention of configuration for subsequent fluoromethyl installation .

- Bioactivity : Fluorine’s electronegativity alters ribose pucker and base-pairing, as seen in 2′-C-β-fluoromethyl derivatives inhibiting HCV polymerase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.